2-(4-Benzoylphenoxy)ethyl prop-2-enoate
Description
2-(4-Benzoylphenoxy)ethyl prop-2-enoate is an ester derivative characterized by a benzoylphenoxy group linked via an ethylene chain to a propenoate moiety. This compound is synthesized through esterification reactions, as demonstrated in a European patent application, where it was prepared in 90% yield from 2-(4-benzoylphenoxy)acetic acid under optimized conditions . Characterization via $^1$H and $^13$C NMR, FTIR, and mass spectrometry confirms its purity and structural integrity .
Properties
CAS No. |
22421-66-5 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-(4-benzoylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-2-17(19)22-13-12-21-16-10-8-15(9-11-16)18(20)14-6-4-3-5-7-14/h2-11H,1,12-13H2 |
InChI Key |
QBDUXCMCGRDEAN-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs share the prop-2-enoate core but differ in substituents and functional groups:
- 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl benzoate (CAS 433309-61-6): Features a methoxy group and a methylphenyl-substituted propenoyl chain, enhancing lipophilicity compared to the title compound’s benzoylphenoxy group .
- 2-[2-(2-methoxyethoxy)ethoxy]ethyl (2E)-2-cyano-3-[6-(piperidin-1-yl)naphthalen-2-yl]prop-2-enoate (USAN zz-103): Incorporates a cyano group and a naphthalene-piperidine moiety, designed for Alzheimer’s disease detection via β-amyloid binding .
- Trimethoxyphenyl-substituted propenoates (): Derivatives like 5-({5-[(E)-5,7-dihydroxy-4-oxo-4H-chromene-2-carbonyloxy]pentyl}(methyl)amino)pentyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate include chromene and trimethoxyphenyl groups, which are associated with anticancer activity .
Table 1: Structural Comparison
| Compound | Key Substituents | Functional Impact |
|---|---|---|
| 2-(4-Benzoylphenoxy)ethyl prop-2-enoate | Benzoylphenoxy, ethylene linker | UV absorption, polymer applications |
| 433309-61-6 | Methoxy, methylphenyl-propenoyl | Enhanced lipophilicity |
| USAN zz-103 | Cyano, naphthalene-piperidine | β-amyloid binding (Alzheimer’s) |
| Trimethoxyphenyl derivatives | Chromene, trimethoxyphenyl | Anticancer activity |
Physical and Spectral Properties
- NMR Data: The title compound’s $^1$H NMR shows signals for benzoyl aromatic protons (δ 7.6–8.1 ppm) and propenoate vinyl protons (δ 5.8–6.4 ppm) . In contrast, the trimethoxyphenyl derivatives display upfield shifts for methoxy groups (δ 3.6–3.8 ppm) .
Table 2: Spectral Data Comparison
| Compound | $^1$H NMR Key Signals (δ, ppm) | $^13$C NMR Key Signals (δ, ppm) |
|---|---|---|
| Title compound | 7.6–8.1 (aromatic), 5.8–6.4 (vinyl) | 165–170 (ester carbonyl) |
| 433309-61-6 | 2.4 (CH$3$), 3.9 (OCH$3$) | 165–175 (ester, ketone carbonyl) |
| Trimethoxyphenyl derivatives | 3.6–3.8 (OCH$_3$), 6.9–7.2 (aromatic) | 150–160 (chromene carbonyl) |
Hydrogen Bonding and Crystallization
Analogs with hydroxyl or methoxy groups (e.g., 433309-61-6) form stronger intermolecular interactions, improving crystal stability .
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